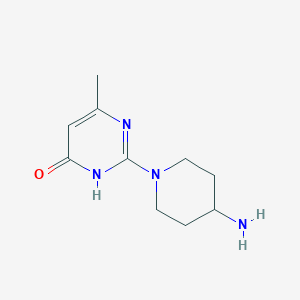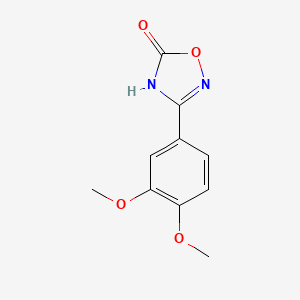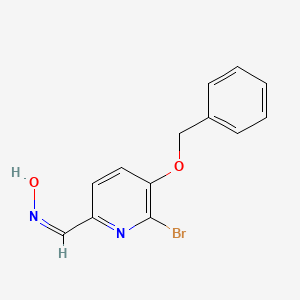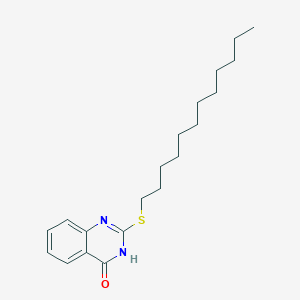
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one
Vue d'ensemble
Description
“2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is a chemical compound . It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C14H18N4O . It has an average mass of 258.319 Da and a monoisotopic mass of 258.148071 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, an index of refraction of 1.701, and a molar refractivity of 72.2±0.5 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Hydrogen-Bonding in Supramolecular Reagents
- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, including structures similar to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, were synthesized and characterized. These compounds showed self-complementary amino-pyrimidine N–H···N/N···H–N synthon as the primary hydrogen-bonding motif in solid-state structures (Aakeröy et al., 2007).
Histamine Receptor Ligands
- A series of 2-aminopyrimidines, structurally related to the compound , were synthesized as ligands for the histamine H4 receptor. These compounds showed potential in vitro potency and activity as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Tautomerism in Crystal Structures
- Investigations into pyrimidin-4-one derivatives, including 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one, revealed insights into tautomerism and hydrogen-bonding patterns in these compounds, which are relevant to the understanding of this compound (Gerhardt & Bolte, 2016).
Drug-Likeness and Histamine Receptors
- Compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, related to the compound , were evaluated for their binding affinity to human histamine H3 and H4 receptors. These studies contribute to the understanding of drug-likeness and receptor selectivity (Sadek et al., 2014).
Coordination Polymers and Metal Binding
- Research into compounds like 4'-(pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines, which are structurally analogous to this compound, provided insights into selective coordination to zinc(II) through specific domains. This is significant for understanding the metal binding capabilities of similar compounds (Klein et al., 2014).
Mécanisme D'action
Target of Action
The compound, 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, has been found to have significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the bacterial and fungal organisms against which it shows activity.
Mode of Action
The compound interacts with its targets, likely through binding to active sites on the target proteins This interaction can inhibit the normal function of these proteins, leading to the antimicrobial effects observed
Biochemical Pathways
The compound’s antimicrobial activity suggests it disrupts these pathways, leading to the death or inhibition of the organisms .
Result of Action
The primary result of the action of this compound is its antimicrobial effect. It has been found to show significant antibacterial activity and moderate antifungal activity . The molecular and cellular effects of the compound’s action would be the disruption of essential biochemical pathways in the target organisms, as discussed above.
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one”, is an important task of modern organic chemistry . This could lead to the discovery of new drugs with potential therapeutic applications .
Analyse Biochimique
Biochemical Properties
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . Additionally, this compound can form complexes with other biomolecules, influencing their stability and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatic stellate cells, the compound has shown anti-fibrotic activity by inhibiting the expression of collagen and reducing the content of hydroxyproline in the cell culture medium . This indicates its potential in modulating cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, altering their conformation and activity . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-fibrotic activity and modulation of metabolic pathways . At higher doses, toxic or adverse effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites . The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and degradation processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall activity and effectiveness in targeting specific tissues or organs .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYIBVJUVCODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)


![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
